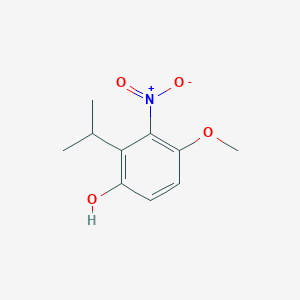
4-Methoxy-3-nitro-2-(propan-2-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-3-nitro-2-(propan-2-yl)phenol is an organic compound with the molecular formula C10H13NO4 It is a phenol derivative characterized by the presence of methoxy, nitro, and isopropyl groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-nitro-2-(propan-2-yl)phenol typically involves the nitration of 4-methoxy-2-(propan-2-yl)phenol. The nitration reaction can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to avoid over-nitration. The reaction is typically performed at low temperatures to ensure selective nitration at the desired position on the aromatic ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3-nitro-2-(propan-2-yl)phenol can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for this reaction include sodium hydroxide or potassium tert-butoxide.
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with a palladium catalyst, tin(II) chloride.
Substitution Reagents: Sodium hydroxide, potassium tert-butoxide.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 4-Methoxy-3-amino-2-(propan-2-yl)phenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Oxidation: Quinone derivatives.
Scientific Research Applications
4-Methoxy-3-nitro-2-(propan-2-yl)phenol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it valuable in organic synthesis.
Biology: The compound’s derivatives may exhibit biological activities, such as antimicrobial or anti-inflammatory properties, making it a candidate for drug development.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals, dyes, and polymers due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-Methoxy-3-nitro-2-(propan-2-yl)phenol depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to various biochemical effects. For example, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The methoxy and isopropyl groups may influence the compound’s binding affinity and specificity for its molecular targets.
Comparison with Similar Compounds
4-Methoxy-3-nitro-2-(propan-2-yl)phenol can be compared with other phenol derivatives, such as:
4-Methoxy-2-nitrophenol: Lacks the isopropyl group, which may affect its chemical reactivity and biological activity.
3-Nitro-4-hydroxy-2-(propan-2-yl)phenol: Similar structure but with different positioning of functional groups, leading to variations in reactivity and applications.
2-Methoxy-4-nitrophenol:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts unique chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
865305-38-0 |
|---|---|
Molecular Formula |
C10H13NO4 |
Molecular Weight |
211.21 g/mol |
IUPAC Name |
4-methoxy-3-nitro-2-propan-2-ylphenol |
InChI |
InChI=1S/C10H13NO4/c1-6(2)9-7(12)4-5-8(15-3)10(9)11(13)14/h4-6,12H,1-3H3 |
InChI Key |
MKCSXRVFIMJCSM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1[N+](=O)[O-])OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


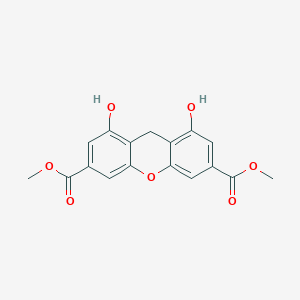
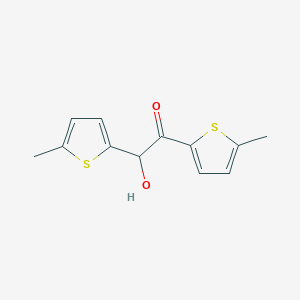

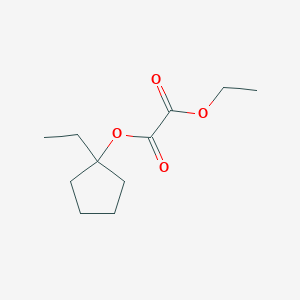
![2-Methyl-N-{[4-(propan-2-yl)phenyl]methylidene}benzene-1-sulfonamide](/img/structure/B12528651.png)
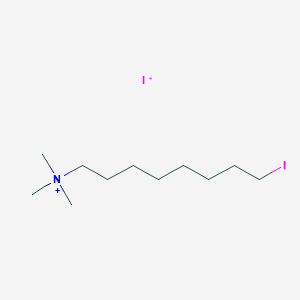
![3-{3-(Pyridin-4-yl)-1-[tri(propan-2-yl)silyl]-1H-pyrrol-2-yl}benzonitrile](/img/structure/B12528667.png)

![8-[(4-Hydroxybutyl)sulfanyl]-3,7-dimethylocta-2,6-dien-1-ol](/img/structure/B12528672.png)
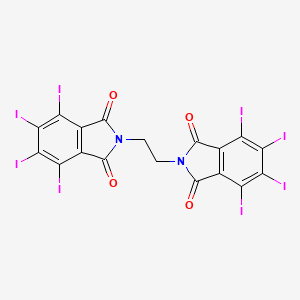
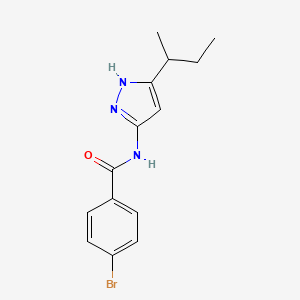
![Silane, [[(1R)-2,2-dibromo-1-(phenylethynyl)hexyl]oxy]trimethyl-](/img/structure/B12528684.png)
![S-(4-{[3-(Trifluoromethyl)phenyl]ethynyl}phenyl) ethanethioate](/img/structure/B12528693.png)
![6-Heptenoic acid, 2-[methyl(phenylmethyl)amino]-, methyl ester](/img/structure/B12528700.png)
